molecular formula C19H12N4O5S B3541949 1H-benzotriazol-1-yl{2-[(2-nitrophenyl)sulfonyl]phenyl}methanone

1H-benzotriazol-1-yl{2-[(2-nitrophenyl)sulfonyl]phenyl}methanone

Cat. No.: B3541949
M. Wt: 408.4 g/mol
InChI Key: AHBAXECPUUSCFN-UHFFFAOYSA-N
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Description

1H-benzotriazol-1-yl{2-[(2-nitrophenyl)sulfonyl]phenyl}methanone is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound, in particular, is characterized by the presence of a benzotriazole moiety, a nitrophenyl group, and a sulfonylphenyl group, which confer unique physicochemical properties to the molecule.

Preparation Methods

The synthesis of 1H-benzotriazol-1-yl{2-[(2-nitrophenyl)sulfonyl]phenyl}methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1H-benzotriazole with 2-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the intermediate 1H-benzotriazol-1-yl{2-[(2-nitrophenyl)sulfonyl]phenyl}methane. This intermediate is then oxidized using an oxidizing agent, such as potassium permanganate, to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1H-benzotriazol-1-yl{2-[(2-nitrophenyl)sulfonyl]phenyl}methanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include sulfone derivatives, amino derivatives, and substituted benzotriazole derivatives .

Scientific Research Applications

1H-benzotriazol-1-yl{2-[(2-nitrophenyl)sulfonyl]phenyl}methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-benzotriazol-1-yl{2-[(2-nitrophenyl)sulfonyl]phenyl}methanone involves its interaction with various molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The nitrophenyl and sulfonyl groups can participate in hydrogen bonding and π-π stacking interactions with biological macromolecules, such as enzymes and receptors . These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

1H-benzotriazol-1-yl{2-[(2-nitrophenyl)sulfonyl]phenyl}methanone can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and biological properties compared to other benzotriazole derivatives.

Properties

IUPAC Name

benzotriazol-1-yl-[2-(2-nitrophenyl)sulfonylphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O5S/c24-19(22-15-9-3-2-8-14(15)20-21-22)13-7-1-5-11-17(13)29(27,28)18-12-6-4-10-16(18)23(25)26/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBAXECPUUSCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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